![molecular formula C18H17NO3 B2580290 N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide CAS No. 2411288-11-2](/img/structure/B2580290.png)
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use in research applications. This compound is a derivative of the indazole family of cannabinoids and has been shown to have a high affinity for the CB1 and CB2 receptors in the brain.
Mecanismo De Acción
The mechanism of action of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide involves the activation of the CB1 and CB2 receptors in the brain. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide has been shown to have an effect on the endocannabinoid system, which plays a role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide can produce a range of biochemical and physiological effects. These include analgesia, sedation, hypothermia, and decreased locomotor activity. Additionally, N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide has been shown to have an effect on the cardiovascular system, with some studies suggesting that it may cause vasoconstriction and increased blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for investigating the role of these receptors in the brain and body. Additionally, N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide is a synthetic compound, which means that it can be easily synthesized and standardized for use in experiments.
One limitation of using N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide in lab experiments is its potential for toxicity. Studies have shown that this compound can produce a range of adverse effects, including seizures and respiratory depression. Additionally, the long-term effects of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide on the brain and body are not well understood, which makes it difficult to determine its safety for use in humans.
Direcciones Futuras
There are several future directions for research on N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide. One area of interest is the development of new synthetic cannabinoids that have a higher affinity for the CB1 and CB2 receptors. Additionally, studies are needed to investigate the long-term effects of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide on the brain and body, as well as its potential for addiction and abuse. Finally, research is needed to develop new treatments for synthetic cannabinoid toxicity, which can be life-threatening in some cases.
Métodos De Síntesis
The synthesis of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide involves the reaction of 4-cyanobut-2-yn-1-ol with 4-(2-methoxyphenoxy)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reaction with indazole-3-carboxaldehyde to form the final compound.
Aplicaciones Científicas De Investigación
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the brain and body. Studies have shown that this compound can produce a range of effects including analgesia, sedation, and hypothermia. Additionally, N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood.
Propiedades
IUPAC Name |
N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-6-18(20)19-13-14-9-11-15(12-10-14)22-17-8-5-4-7-16(17)21-2/h4-5,7-12H,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHVMDIKSRWLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

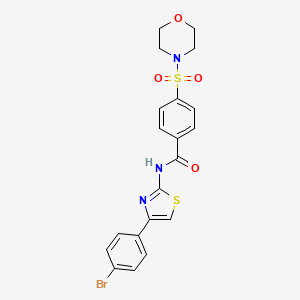

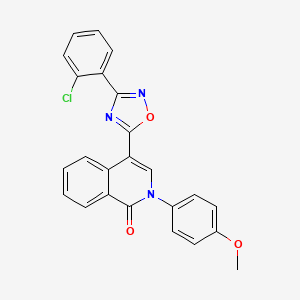
![7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2580212.png)
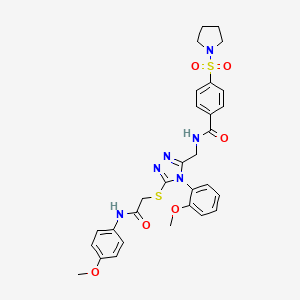
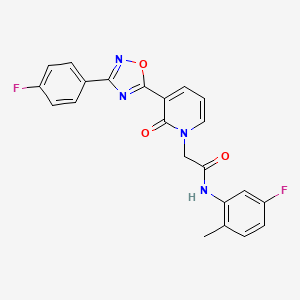
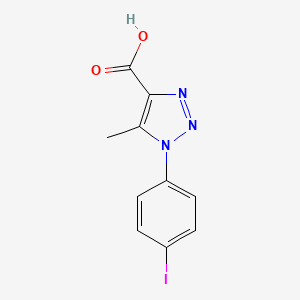
![7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580220.png)
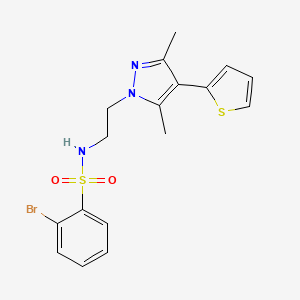
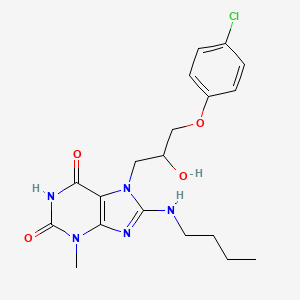
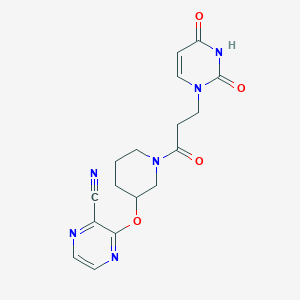
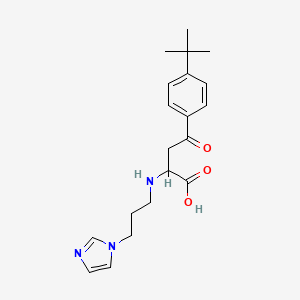
![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580229.png)
![methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B2580230.png)